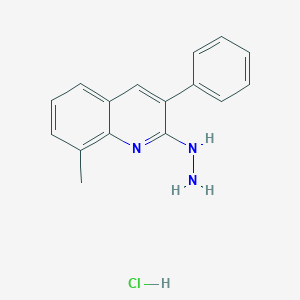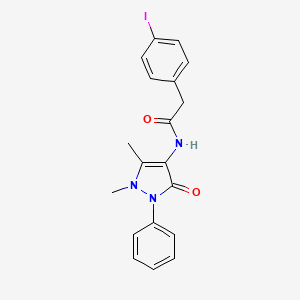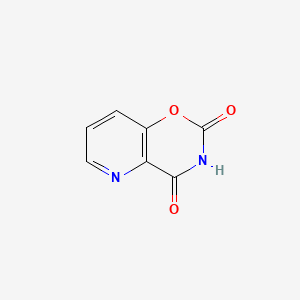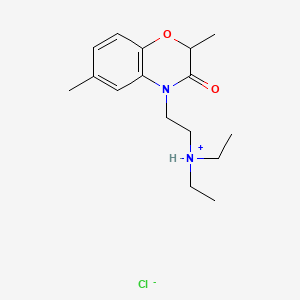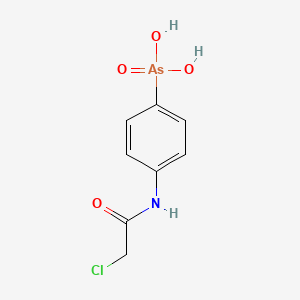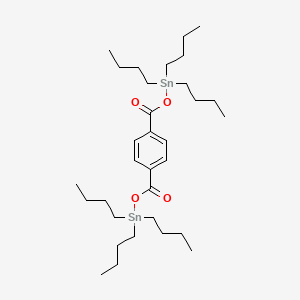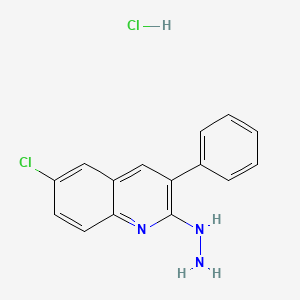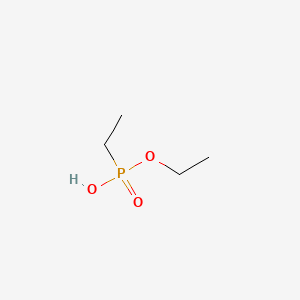![molecular formula C24H21N3 B13751943 2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] is a chemical compound with the molecular formula C24H21N3 It is a trisubstituted benzene derivative where three 3-methylpyridine groups are attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3-methylpyridine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the 3-methylpyridine groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine rings can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] depends on its specific application. In coordination chemistry, it acts as a tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-bromo-]
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 2,2’,2’'-(1,3,5-benzenetriyl)tris[3-methylpyridine]
Uniqueness
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] is unique due to its specific substitution pattern and the presence of three 3-methylpyridine groups. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in coordination chemistry, materials science, and drug development .
Properties
Molecular Formula |
C24H21N3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[3,5-bis(3-methylpyridin-2-yl)phenyl]-3-methylpyridine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-25-22(16)19-13-20(23-17(2)8-5-11-26-23)15-21(14-19)24-18(3)9-6-12-27-24/h4-15H,1-3H3 |
InChI Key |
UZBBKEWYPBYYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CC(=C2)C3=C(C=CC=N3)C)C4=C(C=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


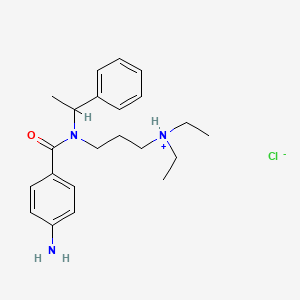
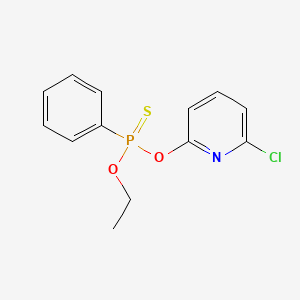

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
